Vasoactive intestinal peptide (22-28)
Description
Overview of Vasoactive Intestinal Peptide (VIP) Family and its Significance in Contemporary Biomedical Research
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon (B607659)/secretin superfamily of hormones. nih.govwikipedia.orgmdpi.com Initially isolated from porcine duodenum for its potent vasodilatory effects, VIP is now recognized for its widespread distribution in the central and peripheral nervous systems, as well as in the digestive, respiratory, reproductive, and cardiovascular systems. nih.govmdpi.comencyclopedia.pub It functions as a neurotransmitter, neuroendocrine releasing factor, and immunomodulator, influencing a vast array of physiological processes. nih.govguidetopharmacology.org
The VIP family also includes other structurally related peptides such as pituitary adenylate cyclase-activating polypeptide (PACAP), secretin, growth hormone-releasing factor, and glucagon. mdpi.comguidetopharmacology.org VIP and PACAP, in particular, share significant structural homology and exhibit overlapping biological activities by binding to a common set of G protein-coupled receptors: VPAC1, VPAC2, and PAC1. guidetopharmacology.orgscirp.orgpancreapedia.org
The broad distribution and pleiotropic actions of VIP have made it a subject of intense biomedical research. Its roles in regulating intestinal motility and secretion, vasodilation, and immune responses are well-documented. nih.govwikipedia.orgyoutube.com Furthermore, emerging research highlights its involvement in neuroprotection, cell growth, and the pathophysiology of various diseases, including inflammatory conditions and cancer. scirp.orgpnas.org The short half-life of VIP in the blood, approximately two minutes, presents challenges for its therapeutic application but also drives research into more stable analogs and fragments. wikipedia.orgfrontiersin.org
Identification and Research Relevance of Vasoactive Intestinal Peptide (22-28) as a Naturally Occurring Fragment within the Central Nervous System and Other Tissues
Within the broader research landscape of VIP, its C-terminal fragments have garnered specific attention. Chromatographic analysis of rat brain extracts has confirmed the existence of shorter peptides related to VIP. nih.gov Notably, a fraction corresponding to the authentic Vasoactive Intestinal Peptide (22-28) has been identified in the rat central nervous system, including the cortex, hippocampus, and midbrain. nih.gov This suggests that the full-length VIP peptide can be naturally cleaved at specific sites to produce smaller, potentially bioactive fragments. pnas.orgpnas.orgnih.gov
The presence of VIP (22-28) is not limited to the central nervous system. Studies have also measured its levels in other tissues, such as the skin. nih.gov For instance, a significant increase in VIP immunoreactivity, recognized by an antiserum targeting the C-terminal fragment VIP (22-28), was observed in the lesional skin of patients with atopic dermatitis compared to control skin. nih.gov
The identification of naturally occurring VIP fragments like VIP (22-28) is highly relevant to biomedical research for several reasons. Smaller peptide fragments may exhibit more favorable properties than the parent molecule, such as improved ability to cross biological barriers and reduced susceptibility to enzymatic degradation. pnas.orgpnas.orgnih.gov This has spurred interest in designing and synthesizing VIP fragments to identify the minimal active sequence responsible for its biological effects. Structure-function analyses have shown that while the entire sequence of VIP is often required for full biological activity, certain fragments can retain partial potency. pnas.orgpnas.orgnih.gov The discovery of endogenous fragments like VIP (22-28) provides a natural starting point for the development of novel therapeutic agents targeting the VIP signaling system. pnas.orgnih.gov
Structure
2D Structure
Properties
CAS No. |
47900-24-3 |
|---|---|
Molecular Formula |
C38H62N10O11 |
Molecular Weight |
835 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58)/t20-,23-,24-,25-,26-,27-,28-,31-/m0/s1 |
InChI Key |
RYKYGUXOTPFKLK-LJDKVGDASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Other CAS No. |
47900-24-3 |
sequence |
YLNSILN |
Synonyms |
Tyr-Leu-Asp-Ser-Ile-Leu-Asp-amide vasoactive intestinal peptide (22-28) VIP (22-28) |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of Vasoactive Intestinal Peptide 22 28 in Research Models
Vasoactive Intestinal Peptide Receptor Subtypes (VPAC1, VPAC2, PAC1) as Molecular Targets
The biological actions of VIP and its fragments are mediated through three main receptor subtypes, all belonging to the Class B family of G protein-coupled receptors: VPAC1, VPAC2, and PAC1. spandidos-publications.combiorxiv.org These receptors are characterized by a large N-terminal extracellular domain that plays a critical role in ligand recognition and seven transmembrane helices that are involved in signal transduction. spandidos-publications.comnih.govpancreapedia.org
VPAC1 Receptor: This receptor is widely distributed throughout the body, with high expression in the central nervous system (specifically the cerebral cortex and hippocampus), liver, lung, intestine, and on T-lymphocytes. nih.govpancreapedia.org
VPAC2 Receptor: The VPAC2 receptor is also found in the central nervous system, particularly the thalamus and suprachiasmatic nucleus, as well as in peripheral tissues including the pancreas, heart, kidney, and smooth muscle. pancreapedia.org
PAC1 Receptor: This receptor is predominantly found in the brain and adrenal medulla. spandidos-publications.com
VPAC1 and VPAC2 receptors bind both VIP and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with similarly high affinity. spandidos-publications.compancreapedia.orgfrontiersin.org In contrast, the PAC1 receptor shows a much higher affinity for PACAP than for VIP, making it PACAP-preferring. spandidos-publications.comfrontiersin.org The specific fragment VIP (22-28) interacts with these receptors, although its binding characteristics and potency differ significantly from the full-length peptide.
Ligand Binding Characteristics and Affinity of Vasoactive Intestinal Peptide (22-28) to VPAC Receptors
The interaction between VIP and its receptors is complex, following a "two-site" binding model. nih.gov In this model, the central and C-terminal portions of the peptide ligand first "dock" with the large N-terminal extracellular domain of the receptor. This initial binding event correctly orients the N-terminal region of the peptide to interact with the transmembrane helices and extracellular loops of the receptor, leading to its activation. nih.govnih.gov
For VIP fragments, particularly short C-terminal fragments like VIP (22-28), the affinity for the receptors is considerably lower than that of the full-length 28-amino acid peptide. Structure-activity relationship studies have consistently shown that the entire VIP molecule is essential for high-affinity binding and full biological potency. pnas.orgnih.gov Shorter C-terminal fragments generally exhibit potencies that are several orders of magnitude lower than the parent peptide. pnas.org For instance, studies on synaptosomes from rat cerebral cortex found that while various longer C-terminal fragments could inhibit the binding of radiolabeled VIP, the shorter fragment VIP (22-28) had no effect at the concentrations tested, underscoring its low affinity. nih.gov However, other research has shown that VIP(22-28) can competitively inhibit the binding of full-length VIP to a catalytic autoantibody, albeit with a high inhibition constant (Ki) of 242 μM, suggesting a very weak interaction. researchgate.net
Structure-Activity Relationships of Vasoactive Intestinal Peptide Fragments: Elucidation of Core Active Sites and the Role of C-terminal Residues (e.g., Tyr-22) for Receptor Association and Biological Activity
The C-terminal domain of VIP is critical for the initial recognition and binding to its receptors. nih.gov The amino acid sequence of the VIP (22-28) fragment is Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2. Research has pinpointed specific residues within this C-terminal region as being vital for receptor interaction.
Photoaffinity labeling experiments have provided direct evidence of the interaction between the C-terminal part of VIP and the N-terminal domain of the VPAC1 receptor. These studies showed that the side chains of residues at positions 22, 24, and 28 of VIP are in direct contact with specific amino acids within the receptor's N-terminal domain. nih.gov
Specifically, the residue Tyr-22 has been identified as being particularly important. Alanine (B10760859) scanning mutagenesis, where individual amino acids are replaced with alanine, revealed that substituting Tyr-22 significantly impacts receptor interaction. researchgate.netnih.gov While changing Tyr-22 to alanine had a modest effect on binding affinity for the VPAC1 receptor, it markedly increased the concentration required to stimulate adenylyl cyclase activity through the VPAC2 receptor, indicating its importance for receptor activation. researchgate.netnih.gov The presence of authentic VIP(22-28) in the central nervous system suggests that this fragment could be a naturally occurring modulator of VIP receptors. pnas.orgnih.gov
| VIP Residue Position | Amino Acid | Importance in Receptor Interaction | Reference |
|---|---|---|---|
| Tyr-22 | Tyrosine | Important for receptor association and activation, particularly for the VPAC2 receptor. In direct contact with the receptor's N-terminal domain. | nih.govresearchgate.netnih.gov |
| Asn-24 | Asparagine | In direct contact with the receptor's N-terminal domain. | nih.gov |
| Ile-26 | Isoleucine | Substitution decreases biological activity, suggesting it is involved in direct interaction with the VPAC1 receptor. | nih.gov |
| Asn-28 | Asparagine | In direct contact with the receptor's N-terminal domain. Substitution to alanine increases Ki for binding to the VPAC2 receptor. | nih.govresearchgate.netnih.gov |
Mechanisms of Receptor Activation and G-protein Coupling by Vasoactive Intestinal Peptide (22-28)
Upon binding of an agonist like VIP or its fragments, the VPAC receptors undergo a conformational change. This change allows the intracellular domains of the receptor to interact with and activate heterotrimeric G proteins. encyclopedia.pub The activation process involves promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein.
VPAC receptors are known to couple to several types of G proteins, leading to the activation of different signaling pathways:
Gαs (stimulatory): This is the primary and preferential coupling partner for both VPAC1 and VPAC2 receptors. Activation of Gαs leads to the stimulation of adenylyl cyclase.
Gαq/11: VPAC receptors can also couple to Gαq/11, which activates phospholipase C (PLC).
Gαi (inhibitory): In some cellular contexts, coupling to Gαi has also been reported.
While the VIP (22-28) fragment can initiate these events, its efficacy is much lower than that of the full-length peptide due to its reduced binding affinity. The fragment's interaction is primarily with the receptor's N-terminal domain, which is the first step in the two-site activation model. However, without the N-terminal portion of the VIP peptide, the second step required for robust receptor activation and G-protein coupling is inefficient, resulting in weak agonistic activity.
Intracellular Signaling Cascades Modulated by Vasoactive Intestinal Peptide (22-28) and VIP Receptor Agonism (e.g., cAMP/PKA, PI3K/AKT, PKC pathways)
The activation of VPAC receptors by agonists initiates several downstream intracellular signaling cascades that mediate the peptide's diverse physiological effects. The specific pathways activated can depend on the receptor subtype, the cell type, and the G protein to which the receptor is coupled.
Cyclic AMP/Protein Kinase A (cAMP/PKA) Pathway: This is the canonical and most prominent signaling pathway for VIP receptors. frontiersin.org
Adenylyl Cyclase Activation: Upon Gαs coupling, adenylyl cyclase is activated.
cAMP Production: This enzyme converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org
PKA Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). frontiersin.org
Downstream Effects: PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression and cellular function. frontiersin.org
Phospholipase C/Protein Kinase C (PLC/PKC) Pathway: VPAC receptors can also signal through Gαq/11 coupling.
PLC Activation: Gαq activates Phospholipase C (PLC).
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Release and PKC Activation: IP3 triggers the release of calcium from intracellular stores, while DAG, along with calcium, activates Protein Kinase C (PKC). frontiersin.org
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important cascade modulated by VIP receptor agonism, often linked to cell survival and proliferation. In some cells, VIP-induced effects are mediated by the activation of PI3K. frontiersin.org This can lead to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn regulates numerous cellular processes.
| Pathway | Key Mediators | Primary G-protein Coupling | Main Downstream Effects | Reference |
|---|---|---|---|---|
| cAMP/PKA | Adenylyl Cyclase, cAMP, PKA, CREB | Gαs | Modulation of gene expression, smooth muscle relaxation, secretion. | frontiersin.org |
| PLC/PKC | Phospholipase C, IP3, DAG, Ca²⁺, PKC | Gαq/11 | Stimulation of neurotransmitter release, cell differentiation. | frontiersin.org |
| PI3K/AKT | PI3K, PDK1, Akt (PKB) | Various/Crosstalk | Regulation of cell survival, growth, and proliferation. | frontiersin.org |
Advanced Peptide Chemistry and Engineering for Vasoactive Intestinal Peptide 22 28 Research
Synthetic Methodologies for Vasoactive Intestinal Peptide (22-28) and its Derivatives in Laboratory Settings (e.g., Solid-Phase Peptide Synthesis)
The primary method for producing Vasoactive Intestinal Peptide (22-28) and its derivatives in a laboratory setting is Solid-Phase Peptide Synthesis (SPPS). cas.cznih.gov This technique, first developed by Bruce Merrifield, involves assembling a peptide chain sequentially while one end is attached to an insoluble polymeric support, or resin. beilstein-journals.org This approach simplifies the purification process, as excess reagents and by-products can be washed away after each coupling step. beilstein-journals.org
Several strategies within the SPPS framework have been employed for the synthesis of VIP fragments. One common approach uses Boc (tert-butyloxycarbonyl) protecting groups for the N-terminus of the amino acids, with couplings carried out using the symmetrical anhydride (B1165640) method on a benzhydrylamine resin. nih.gov Another widely used method is the Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting-group strategy, which offers milder deprotection conditions. beilstein-journals.orguliege.be
The synthesis process involves several key stages:
Resin Attachment: The C-terminal amino acid is first anchored to the solid support.
Deprotection: The temporary N-terminal protecting group (e.g., Boc or Fmoc) is removed.
Coupling: The next protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.
Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin support. This is often achieved using strong acids like liquid hydrogen fluoride (B91410) (HF), which also removes the permanent side-chain protecting groups. cas.cznih.gov
Following cleavage, the crude peptide undergoes purification, typically through successive chromatographic techniques such as ion exchange, partition chromatography, and semi-preparative high-pressure liquid chromatography (HPLC). nih.govnih.gov The purity and identity of the synthesized peptide are then confirmed using analytical methods like mass spectrometry and analytical HPLC. cas.cznih.gov
| Synthesis Strategy | Resin Type | Protecting Group Chemistry | Cleavage Reagent | Key Characteristics |
| Boc-based SPPS | Benzhydrylamine Resin nih.gov | Boc for N-terminus; various side-chain protectors (e.g., Bzl, 2-BrZ, Tos) cas.cz | Liquid Hydrogen Fluoride (HF) with anisole (B1667542) scavenger cas.cznih.gov | A classic method, though it requires harsh cleavage conditions. |
| Fmoc-based SPPS | Various (e.g., PerSeptive Biosystems Pioneer) uliege.be | Fmoc for N-terminus; t-Bu for side-chains beilstein-journals.org | Trifluoroacetic acid (TFA)-based cocktails | Utilizes milder base-labile Fmoc group removal, which is generally preferred in modern automated synthesis. beilstein-journals.org |
Design and Preclinical Characterization of Novel Vasoactive Intestinal Peptide (22-28) Analogs and Peptidomimetics for Enhanced Research Efficacy
The native VIP peptide has limitations for research and therapeutic development, including low metabolic stability and a short biological half-life. psu.eduelsevierpure.com Consequently, significant effort has been directed towards designing novel analogs and peptidomimetics with improved properties, such as enhanced receptor selectivity and stability. While much of this work has focused on the full 28-amino acid peptide, the principles are directly applicable to the design of VIP (22-28) derivatives, especially given that the C-terminal region is critical for receptor interaction. nih.gov
A primary strategy for analog design is alanine (B10760859) scanning , where individual amino acids in the peptide sequence are systematically replaced with alanine. psu.eduresearchgate.net This process helps to identify key residues responsible for receptor binding and activation. For instance, studies on full-length VIP revealed that substituting specific residues could create analogs with high selectivity for either the VPAC1 or VPAC2 receptor. elsevierpure.comnih.gov An analog known as [Ala11,22,28]VIP was developed that shows a 1000-fold higher affinity for the VPAC1 receptor over the VPAC2 receptor. nih.govresearchgate.net
Another innovative approach involves creating smaller, modified peptide fragments that mimic the activity of the parent peptide. nih.gov This strategy aims to identify the minimal active core of the peptide, which can lead to the development of peptidomimetics with better bioavailability and fewer sites for enzymatic degradation. nih.gov Research has shown that a four-amino-acid lipophilic peptide derived from the C-terminus of VIP can capture the neurotrophic effects of the entire 28-amino acid molecule. pnas.org
Preclinical characterization of these novel analogs involves a battery of in vitro assays, including:
Receptor Binding Assays: To determine the affinity of the analog for its target receptors (VPAC1 and VPAC2). psu.eduelsevierpure.com
Functional Assays: To measure the biological activity, such as the stimulation of adenylyl cyclase, upon receptor binding. researchgate.netnih.gov
Structural Analysis: Techniques like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy are used to study the peptide's conformation, as a helical structure is often important for activity. nih.gov
| Analog/Peptidomimetic | Design Strategy | Key Preclinical Finding | Reference |
| [Ala11,22,28]VIP | Alanine Scanning | >1000-fold selectivity for the human VPAC1 receptor over the VPAC2 receptor. psu.eduresearchgate.net | psu.eduresearchgate.net |
| Stearyl-Lys-Lys-Tyr-Leu-NH2 | Lipophilic Core Fragment | A 4-amino acid lipophilic derivative from the C-terminus that retains the neuroprotective effects of the parent peptide. pnas.org | pnas.org |
| (Ala2,8,9,11,19,22,24,25,27,28)VIP | Alanine Scanning | >2000-fold selectivity for the human VPAC1 receptor. elsevierpure.comnih.gov | elsevierpure.comnih.gov |
Strategies for Enhancing In Vitro and In Vivo Stability of Vasoactive Intestinal Peptide (22-28) for Sustained Research Applications
A major hurdle in the use of peptides like VIP (22-28) for sustained research applications is their rapid degradation by proteases in biological systems. cas.cztaylorfrancis.com To overcome this, various chemical modification strategies have been developed to enhance both in vitro and in vivo stability.
Key strategies include:
Amino Acid Substitution: Replacing amino acids at known proteolytic cleavage sites with unnatural amino acids or D-amino acids can prevent enzymatic degradation. taylorfrancis.com
Terminal Modifications: Capping the N-terminus with an acetyl group or amidating the C-terminus can block exopeptidases, which are enzymes that cleave peptides from their ends. mdpi.com
Lipidation: The covalent attachment of a fatty acid, such as stearic acid, to the peptide (lipophilic modification) has been shown to increase the peptide's half-life and potency. pnas.org Stearyl-VIP derivatives, for example, exhibit a longer half-life compared to the native peptide. pnas.org
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can increase its size, shielding it from enzymatic degradation and renal clearance, thereby extending its circulation time. mdpi.com
Peptide Stapling: This technique involves introducing a covalent brace or "staple" within the peptide sequence to lock it into its bioactive conformation, typically an α-helix. mdpi.comnih.gov This not only enhances stability by masking proteolytically sensitive amide bonds but can also improve receptor binding and cell permeability. mdpi.com Both lactam-based and hydrocarbon-based (olefin) staples have been successfully incorporated into VIP analogs. nih.gov
| Modification Strategy | Mechanism of Action | Expected Outcome | Reference |
| Lipidation (e.g., Stearyl group) | Increases hydrophobicity, may enhance membrane interaction and reduce clearance. | Increased half-life and potency. pnas.org | pnas.orgnih.gov |
| PEGylation | Increases hydrodynamic radius, providing a shield against proteases and renal filtration. | Enhanced longevity and sustained activity. mdpi.com | mdpi.com |
| Peptide Stapling (Lactam or Olefin) | Constrains the peptide into its bioactive α-helical conformation, masking cleavage sites. | Increased helicity, protease resistance, and receptor agonism. mdpi.comnih.gov | mdpi.comnih.gov |
| N-terminus Acetylation | Blocks cleavage by N-terminal exopeptidases. | Imparts stability towards proteolytic activity. mdpi.com | mdpi.com |
Novel Delivery Approaches for Vasoactive Intestinal Peptide (22-28) in Experimental Models (e.g., Lipophilic Modifications, Nanoparticle-based Systems)
Effective delivery of peptide-based agents to their target sites in experimental models is crucial for evaluating their biological function. Due to challenges like poor membrane permeability and rapid clearance, novel delivery approaches for VIP (22-28) and its analogs are an active area of research.
Lipophilic Modifications for Enhanced Delivery: Attaching a lipophilic moiety, such as a stearyl group, not only enhances stability but also serves as a delivery strategy. pnas.org This modification can improve the peptide's ability to cross biological barriers. For example, a radiolabeled lipophilic VIP derivative, when administered intranasally, was shown to remain intact and successfully reach the brain, demonstrating its potential for central nervous system delivery. pnas.org
Nanoparticle-Based Systems: Encapsulating peptides within nanoparticle carriers is a promising strategy to overcome pharmacokinetic limitations. ahajournals.org These systems can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery. ahajournals.orgnih.gov
Sterically Stabilized Micelles (SSMs): VIP has been successfully formulated into sterically stabilized micelles (VIP-SSM). nih.gov These nanoparticles consist of a core that encapsulates the peptide, and a hydrophilic shell (often made of PEG) that provides stability in biological fluids. nih.govresearchgate.net VIP-SSM formulations have been shown to be effective when delivered directly to the colon in a mouse model of colitis. nih.govresearchgate.net
Targeted Nanoparticles: Nanoparticles can be further engineered for active targeting by grafting specific ligands to their surface. For instance, VIP itself has been grafted onto the surface of micelles to target cells that overexpress VIP receptors. nih.gov This approach can increase the local concentration of a co-delivered therapeutic agent at the desired site.
These advanced delivery systems offer the potential to improve the bioavailability and therapeutic efficacy of VIP fragments in various experimental models. ahajournals.org
| Delivery Approach | Description | Example Application in Experimental Models | Reference |
| Lipophilic Modification | Covalent attachment of a fatty acid (e.g., stearic acid) to the peptide. | Intranasal administration of stearyl-VIP derivative for brain delivery in rats. pnas.org | pnas.org |
| Sterically Stabilized Micelles (SSM) | Nanoparticles that encapsulate the peptide, protecting it from degradation. | Intracolonic delivery of VIP-SSM to treat colitis in a mouse model. nih.govresearchgate.net | nih.govresearchgate.net |
| Targeted Nanoparticles | Nanoparticles with surface ligands (e.g., VIP) to target specific cells. | VIP-grafted SSMs designed for targeting tumors that overexpress VIP receptors. nih.gov | nih.gov |
Advanced Research Methodologies Applied to Vasoactive Intestinal Peptide 22 28 Studies
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture systems provide a controlled environment to unravel the specific molecular mechanisms of VIP fragments. Mixed neuronal-glial cultures, in particular, have been pivotal in studying the neuroprotective properties of peptides derived from the C-terminus of VIP.
Detailed Research Findings: In studies investigating neuroprotection, mixed neuronal-glial cultures derived from newborn rat cerebral cortex were used as a model for Alzheimer's disease-related toxicity. nih.govpnas.org These cultures, containing both neurons and supportive glial cells, were exposed to the neurotoxic β-amyloid peptide to induce cell death. nih.govpnas.org The neuroprotective capacity of over 50 synthetic fragments related to VIP, featuring an N-terminal stearyl group for increased lipophilicity and a C-terminal amide, was systematically tested. pnas.org
A key finding from this extensive screening was the identification of a four-amino-acid lipophilic peptide, Stearyl-Lys-Lys-Tyr-Leu-NH2 (St-KKYL-NH2), which corresponds to the VIP (21-24) region and is structurally related to the VIP (22-28) sequence. pnas.orgpnas.org This minimalist peptide demonstrated potent neuroprotection, effectively rescuing neurons from β-amyloid-induced death at femtomolar to picomolar concentrations. pnas.org Neuronal survival was quantified by fixing the cells and staining for neuron-specific enolase, a marker for neurons, followed by cell counting. pnas.org Interestingly, the neuroprotective effects of VIP and its derivatives in these glial cell-containing cultures were found to be independent of cyclic AMP (cAMP) production. pnas.org
Table 1: Neuroprotective Activity of C-Terminal VIP Fragments in Mixed Neuronal-Glial Cultures Data sourced from structure-function analyses against β-amyloid toxicity. pnas.org
| Peptide Fragment (Modification) | Core Sequence (from VIP) | Observed Neuroprotective Activity | Key Takeaway |
|---|---|---|---|
| St-KKYL-NH2 | Lys-Lys-Tyr-Leu | High (EC50 ≈ 0.5 x 10⁻¹⁵ M) | Core 4-amino acid sequence is highly potent. |
| St-KKY(D-Ala)-NH2 | Lys-Lys-Tyr | Inactive | The fourth residue (Leu) is critical for activity. |
| St-K(D-Ala)YL-NH2 | Lys-Tyr-Leu | Inactive | The second Lys residue is essential. |
| St-RRYL-NH2 | Arg-Arg-Tyr-Leu | Inactive | Substitution of Lys with Arg results in loss of function. |
| St-KKYL-OH | Lys-Lys-Tyr-Leu | Inactive | C-terminal amidation is required for activity. |
Ex Vivo Tissue Preparations for Functional Characterization
Ex vivo tissue preparations, such as brain slices and isolated organs, serve as an intermediate between in vitro cell cultures and in vivo models. They preserve the local cellular architecture and synaptic connectivity, allowing for the functional characterization of neuropeptides in a more physiologically relevant context.
Detailed Research Findings: Acute brain slice preparations from rats and mice have been extensively used to study the electrophysiological effects of VIP. In hippocampal slices, VIP application enhances excitatory synaptic transmission, an effect that is mediated by the cAMP/protein kinase A (PKA) signaling pathway. nih.gov
More specific functional characterizations have been achieved using brain slices containing gonadotropin-releasing hormone (GnRH) neurons. frontiersin.org Electrophysiological recordings from these slices revealed that VIP excites GnRH neurons by acting on the VPAC2 receptor. This action modulates the slow afterhyperpolarization current (IAHP), a key regulator of neuronal firing patterns. frontiersin.org Similarly, targeted patch-clamp recordings from neocortical brain slices of a mouse model of Dravet syndrome (Scn1a+/-) demonstrated that VIP-expressing interneurons have impaired excitability, highlighting the peptide's role in maintaining normal neuronal function. elifesciences.org Studies on isolated smooth muscle from the gastrointestinal tract have shown that while the entire VIP sequence is often required for full potency in muscle relaxation, shorter fragments can exhibit partial activity. pnas.org
Genetic Models and Targeted Ablation Studies of VIP and VIP Receptors in Mice
The development of genetic models, including knockout mice lacking VIP or its specific receptors (VPAC1 and VPAC2), has been indispensable for understanding the peptide's physiological roles and the potential consequences of its absence.
Detailed Research Findings: Studies using these genetic models have revealed distinct and sometimes opposing roles for the VIP receptors. VPAC1 knockout mice exhibit impaired growth, intestinal obstructions, and smaller pancreatic islets. pancreapedia.orgpancreapedia.org In contrast, VPAC2 knockout mice show growth retardation, reduced fat mass, an increased metabolic rate, and disrupted circadian rhythms. pancreapedia.orgpancreapedia.orgoup.com Mice lacking the VIP gene altogether (VIP-/-) display enhanced sweet taste preference, dysglycemia, and insulin (B600854) resistance. nih.govfrontiersin.org In a model of trinitrobenzene sulfonic acid-induced colitis, VIP knockout mice showed reduced weight loss and milder colitis compared to wild-type mice, suggesting a complex, context-dependent role for VIP in inflammation. karger.com
Beyond whole-body knockouts, targeted ablation techniques provide more precise insights. A notable example is the use of a cre-dependent caspase-3 system to selectively eliminate VIP-expressing interneurons in the prefrontal cortex of mice. plos.org This specific ablation did not alter anxiety but resulted in a significant increase in impulsive behavior, suggesting that these specific neurons are crucial for gating responses during periods of high expectation. plos.org
Table 2: Phenotypes of VIP and VIP Receptor Knockout (KO) Mice Summary of key findings from genetic deletion studies.
| Genetic Model | Key Phenotypic Findings | Primary Reference(s) |
|---|---|---|
| VIP KO | Elevated plasma glucose, insulin, and leptin; insulin resistance; milder TNBS-induced colitis. | nih.govfrontiersin.orgkarger.com |
| VPAC1 KO | Impaired growth, intestinal obstruction, smaller pancreatic islets. | pancreapedia.orgpancreapedia.org |
| VPAC2 KO | Growth retardation, increased basal metabolic rate, impaired circadian rhythm, reduced insulin levels during glucose tolerance test. | pancreapedia.orgpancreapedia.orgoup.comfrontiersin.org |
Spectroscopic and Computational Techniques for Structural Analysis and Molecular Modeling of Peptide-Receptor Interactions
Understanding the three-dimensional structure of VIP and how its fragments interact with their receptors is fundamental to rational drug design. Spectroscopic and computational methods provide this critical structural information at the atomic level.
Detailed Research Findings: Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy has been used to determine the structure of the full VIP (1-28) peptide. nih.gov These studies revealed a molecular model with two helical stretches, including one involving residues 19-27, connected by a more flexible region. nih.gov This C-terminal helical structure is critical for receptor engagement.
Computational modeling combined with alanine-scanning mutagenesis has been employed to identify specific amino acid residues crucial for receptor binding and activation. nih.govresearchgate.net This work highlighted the importance of residues within the C-terminal region. For instance, substituting Tyr(22) with alanine (B10760859) was shown to increase the concentration of peptide needed to stimulate adenylyl cyclase activity through the VPAC2 receptor. nih.govresearchgate.net
Photoaffinity labeling offers a powerful method to map the physical points of contact between the peptide and its receptor. In one study, a photoreactive p-benzoyl-L-Phe was substituted for Asn(28) at the C-terminus of VIP. oup.com Upon photoactivation, this probe covalently cross-linked to the VPAC1 receptor. Subsequent enzymatic cleavage of the receptor and protein sequencing revealed that Asn(28) of VIP is in direct contact with Lys(127) located in the N-terminal ectodomain of the receptor. oup.com This provided the first direct evidence that the C-terminal end of the VIP α-helix lies within the N-terminal domain of its receptor. oup.com
Immunochemical and Biochemical Assays for Signaling Pathway Analysis
A variety of immunochemical and biochemical assays are essential for dissecting the intracellular signaling cascades that are triggered upon the binding of VIP (22-28) and related peptides to their receptors.
Detailed Research Findings: The primary signaling pathway for VIP receptors involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). mdpi.com Assays measuring intracellular cAMP levels are therefore a standard method for assessing receptor activation. For example, the inhibitory effect of VIP on the proliferation of small-cell lung cancer cells was shown to be a cAMP-dependent process, as the effect was enhanced by the adenylyl cyclase activator forskolin. pnas.org This cAMP production often leads to the activation of Protein Kinase A (PKA), and kinase activity assays are used to confirm this downstream step. frontiersin.orgpnas.org
Enzyme-Linked Immunosorbent Assays (ELISA) are widely used to quantify the effects of VIP on the expression and secretion of cytokines from immune cells. ucm.esnih.govpnas.org Studies using macrophages and monocytes have shown that VIP can potently inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-12, and IL-8. ucm.escsic.es Conversely, VIP and related peptides can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by macrophages and regulatory T cells. nih.govpnas.org In patients with ulcerative colitis, serum VIP levels were found to be positively correlated with serum IL-10 levels, as measured by ELISA. nih.gov These assays, which measure changes in protein expression, are often complemented by real-time PCR to quantify changes at the mRNA level. csic.espnas.org
Table 3: Summary of Findings from Immunochemical and Biochemical Assays
| Assay Type | Model System | Peptide/Molecule | Key Finding | Reference(s) |
|---|---|---|---|---|
| cAMP Production Assay | Small-Cell Lung Cancer Cells | VIP | Inhibited cell proliferation via a cAMP-dependent mechanism. | pnas.org |
| Protein Kinase A (PKA) Activity | GnRH Neurons (Brain Slice) | VIP | VIP-triggered excitation involves the PKA signaling pathway. | frontiersin.org |
| ELISA for Cytokine Expression | Human Monocytes | VIP | Inhibited LPS-induced production of IL-8. | csic.es |
| ELISA for Cytokine Expression | Murine Macrophages | VIP | Inhibited endotoxin-induced TNF-α production. | ucm.es |
| ELISA for Cytokine Expression | Human Ulcerative Colitis Patients | VIP | Serum VIP levels positively correlated with anti-inflammatory IL-10 levels. | nih.gov |
| ELISA for Cytokine Expression | Dendritic Cells | VIP | Induced production of immunosuppressive cytokines IL-10 and TGF-β. | pnas.org |
Future Research Directions and Preclinical Translational Outlook for Vasoactive Intestinal Peptide 22 28
Development of Highly Selective Vasoactive Intestinal Peptide (22-28) Receptor Agonists and Antagonists for Preclinical Target Validation
The development of highly selective and potent agonists and antagonists for the receptors of Vasoactive Intestinal Peptide (VIP) is crucial for dissecting their physiological roles and for validating them as therapeutic targets. VIP and the related pituitary adenylate cyclase-activating polypeptide (PACAP) exert their effects through three main G protein-coupled receptors (GPCRs): VPAC1, VPAC2, and PAC1. nih.gov While VPAC1 and VPAC2 receptors bind both VIP and PACAP with similar high affinity, PAC1 receptors are more selective for PACAP. nih.govresearchgate.net The creation of receptor-specific ligands is essential for understanding the distinct functions of each receptor subtype and for developing targeted therapies with fewer side effects. nih.gov
Over the years, significant progress has been made in designing such molecules by modifying the native peptide structures. For instance, deleting or altering the N-terminal residues of VIP and PACAP can generate antagonists. nih.govresearchgate.net This is because the N-terminal region is critical for receptor activation. researchgate.net
For the VPAC1 receptor , a number of selective agonists have been developed, including [Ala11, 22, 28]VIP and [K15, R16, L27]VIP(1-7)/GRF(8-27). nih.govmdpi.com The agonist [Ala11, 22, 28]VIP, in particular, demonstrates a 1000-fold higher affinity for the VPAC1 receptor over the VPAC2 receptor. nih.gov A selective antagonist for the VPAC1 receptor, PG97-269, has also been identified. mdpi.comfrontiersin.org
For the VPAC2 receptor , selective agonists like Ro 25-1553 and BAY 55-9837 have been engineered. researchgate.netfrontiersin.org BAY 55-9837 was developed through site-directed mutations of VIP and PACAP and acts as a full agonist, stimulating insulin (B600854) secretion in a glucose-dependent manner. frontiersin.org The development of selective VPAC2 antagonists has also been a focus, with molecules like PG99-465 and VIpep-3 being described. researchgate.net The creation of a high-affinity, selective VPAC2 receptor antagonist was achieved through myristoylation of the amino-terminus of a modified VIP analog. nih.gov
The availability of these selective tools allows for precise preclinical target validation. For example, the use of the VPAC1-selective agonist [Ala11, 22, 28]VIP and the VPAC2-selective agonist Bay55-9837 helped to confirm the involvement of both receptor subtypes in enhancing NMDA-evoked currents in hippocampal neurons. nih.gov These selective ligands are indispensable for clarifying the specific contribution of each receptor in various physiological and pathological processes, paving the way for targeted therapeutic interventions. frontiersin.org
Exploration of Vasoactive Intestinal Peptide (22-28) Analogs in Combinatorial Preclinical Therapies
The therapeutic potential of Vasoactive Intestinal Peptide (VIP) analogs is being actively explored in combinatorial preclinical therapies, particularly in the context of cancer. The rationale behind this approach is that VIP receptors, specifically VPAC1 and VPAC2, are often overexpressed in various types of tumors. spandidos-publications.comspandidos-publications.com This overexpression presents an opportunity to use VIP analogs not only for imaging but also as a component of targeted treatment strategies.
One promising avenue is the development of cytotoxic VIP conjugates. spandidos-publications.com This strategy involves linking a VIP analog to a cytotoxic agent. The VIP analog acts as a targeting moiety, delivering the toxic payload specifically to cancer cells that overexpress VIP receptors. This targeted delivery aims to increase the concentration of the chemotherapeutic drug at the tumor site while minimizing toxicity to healthy tissues, a common limitation of conventional chemotherapy. spandidos-publications.com
Preclinical studies have investigated the efficacy of VIP analogs in combination with other therapeutic agents. For instance, a synthetic VIP hybrid antagonist has been shown to inhibit the growth of breast and colon cancer cells. spandidos-publications.com Similarly, a VPAC1 antagonist demonstrated inhibitory effects on non-small cell lung cancer. spandidos-publications.com The combination of VIP receptor targeting with radionuclide therapy, known as peptide receptor radionuclide therapy (PRRT), is another area of active research. spandidos-publications.com While promising, this approach requires the development of novel peptide analogs with enhanced binding affinity, specificity, and stability to optimize the delivery of radioactivity to tumor cells and improve therapeutic outcomes. spandidos-publications.com
The exploration of VIP (22-28) analogs in combinatorial therapies extends to their potential to modulate the tumor microenvironment and signaling pathways. For example, VIP activation has been linked to increased secretion of Vascular Endothelial Growth Factor (VEGF), which promotes tumor angiogenesis through the cAMP/PKA and PI3K signaling pathways. spandidos-publications.com By using selective antagonists in combination with anti-angiogenic agents, it may be possible to more effectively inhibit tumor growth. The continued development and preclinical testing of these combinatorial strategies are essential to unlocking the full therapeutic potential of VIP analogs in oncology and other diseases.
Elucidation of Specific Receptor Subtype Contributions to the Diverse Biological Actions of Vasoactive Intestinal Peptide (22-28) In Vivo
Vasoactive Intestinal Peptide (VIP) orchestrates a wide array of biological effects by interacting with its two primary receptor subtypes, VPAC1 and VPAC2. nih.govnih.gov These receptors, though activated by the same peptide, often mediate distinct and sometimes opposing functions. Elucidating the specific contribution of each receptor subtype in vivo is critical for understanding the complex physiology of VIP and for the development of targeted therapies.
In the pancreas , both VPAC1 and VPAC2 are expressed on pancreatic islets but have different roles in glucose homeostasis. frontiersin.orgfrontiersin.org VPAC1 is primarily associated with glucagon (B607659) secretion and hepatic glucose production, while VPAC2 plays a key role in stimulating glucose-dependent insulin secretion and improving glucose tolerance. frontiersin.orgfrontiersin.org Notably, VPAC2 appears to have less involvement in the glycogenolytic pathways in the liver. frontiersin.org The development of selective VPAC2 agonists has been pursued as a potential therapeutic strategy for type 2 diabetes, aiming to enhance insulin secretion without the risk of hypoglycemia. frontiersin.org
In the gastrointestinal tract , the differential expression of VIP receptors on various cell types leads to diverse functions. For instance, in the stomach, PAC1 receptors are found on enterochromaffin-like (ECL) cells and are involved in regulating gastric acid secretion. nih.gov In contrast, VPAC1 receptors are expressed on gastric D cells, which contain somatostatin, and are thought to inhibit gastric acid secretion. nih.gov
In the context of the immune system and inflammation , VIP exerts potent immunomodulatory effects. The VPAC1 receptor is considered to be significantly involved in the anti-inflammatory actions of VIP. nih.gov In inflammatory diseases like rheumatoid arthritis, both VPAC1 and VPAC2 receptors are implicated in regulating innate and adaptive immune responses. frontiersin.org
In the cardiovascular system , VIP acts as a potent vasodilator and has positive inotropic and chronotropic effects on the heart. oup.com While the specific roles of VPAC1 and VPAC2 in mediating these cardiovascular effects are still under investigation, the development of receptor-specific agonists and antagonists is helping to clarify their individual contributions to regulating coronary blood flow, cardiac contractility, and heart rate. oup.com
The use of selective ligands in preclinical models continues to be an invaluable tool for dissecting the intricate and subtype-specific roles of VPAC1 and VPAC2 receptors in vivo.
Identification of Novel Molecular Targets and Signaling Pathways Mediated by Vasoactive Intestinal Peptide (22-28)
Research into the molecular mechanisms of Vasoactive Intestinal Peptide (VIP) has revealed a complex network of signaling pathways downstream of its receptors, VPAC1 and VPAC2. While the canonical pathway involving Gs protein coupling and adenylyl cyclase activation is well-established, ongoing studies are identifying novel molecular targets and alternative signaling cascades that contribute to VIP's diverse biological functions.
The primary signaling pathway for both VPAC1 and VPAC2 receptors involves the activation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgfrontiersin.org This rise in cAMP subsequently activates Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC). frontiersin.org The PKA pathway is known to be a key mediator of many of VIP's effects, including the regulation of NMDAR-dependent synaptic transmission in the hippocampus. nih.gov
However, evidence suggests that VIP receptor signaling is more complex. The VPAC2 receptor, for example, can also couple to other G proteins, such as Gαi and Gαq. frontiersin.org This alternative coupling can activate a different set of downstream effectors, including:
Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/AKT pathway has been linked to VIPR2 signaling, promoting cancer cell migration. frontiersin.org
Phospholipase C (PLC): This enzyme can be activated through Gαq coupling.
Protein Kinase C (PKC): Another downstream effector of Gαq-mediated signaling. frontiersin.org
Src: A non-receptor tyrosine kinase that can be regulated by VIPR2. frontiersin.org
Recent findings also point to novel molecular players in VIP-mediated processes. In the context of pancreatic β-cell proliferation, VIP, along with other neurotransmitters, has been shown to increase the expression of genes related to the Forkhead box M1 (FoxM1) pathway . frontiersin.org While the precise molecular mechanism is still under investigation, this suggests a novel signaling route through which VIP can influence cell growth and proliferation. frontiersin.org
Furthermore, the trafficking of VIP receptors themselves may represent a signaling mechanism. The VPAC1 receptor contains a nuclear localization signal sequence in its C-terminal domain, a feature not found in the VPAC2 receptor. frontiersin.org This suggests the potential for VPAC1 to translocate to the nucleus and directly influence gene expression, opening up another layer of complexity in VIP signaling.
The identification of these novel targets and pathways, such as the PI3K/AKT and FoxM1 pathways, provides a more nuanced understanding of how VIP exerts its pleiotropic effects and offers new potential targets for therapeutic intervention.
Q & A
Q. How does VIP (22-28) modulate maternal-fetal immune tolerance in pregnancy complications?
- Methodological Answer: Analyze placental trophoblast invasion using Matrigel-coated Transwell assays and measure VIP’s effect on HLA-G expression. In preeclampsia models, profile decidual Treg/Th17 ratios and correlate with VIP levels via Luminex assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
